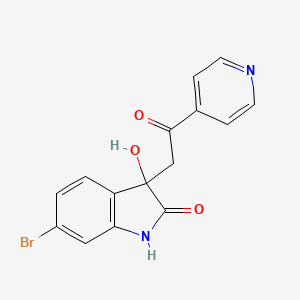

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one

Description

Properties

IUPAC Name |

6-bromo-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3/c16-10-1-2-11-12(7-10)18-14(20)15(11,21)8-13(19)9-3-5-17-6-4-9/h1-7,21H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGXMLFWSBIECRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=O)C2(CC(=O)C3=CC=NC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one typically involves multiple steps, starting with the bromination of indole derivatives. The reaction conditions often require the use of strong brominating agents under controlled temperatures to ensure the selective introduction of the bromo group.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromo substituent at position 6 enables palladium-catalyzed cross-coupling. A representative protocol ( ):

-

Conditions :

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1–2 mol%)

-

Base: Aqueous cesium carbonate

-

Solvent: 1,4-Dioxane at 80–120°C

-

Boronate partner: Aryl/heteroaryl pinacol boronic esters

-

Example :

| Reactant | Product | Yield | Source |

|---|---|---|---|

| Pyridin-4-yl boronate | 6-Aryl-substituted indolin-2-one | 75–92% |

This reaction retains the hydroxy and oxo-ethyl-pyridine groups while replacing bromine with aryl/heteroaryl moieties.

Aldol Condensation at the 3-Hydroxy Group

The 3-hydroxy position participates in stereoselective aldol reactions under mild catalytic conditions ( ):

-

Catalyst : L-Arginine (20 mol%)

-

Solvent : Methanol at 25°C

-

Donor : α,β-Unsaturated ketones (e.g., 4-phenylbut-3-en-2-one)

Outcomes :

| Donor | Product Structure | Yield | Diastereoselectivity |

|---|---|---|---|

| (E)-4-Phenylbut-3-en-2-one | 3-Hydroxy-3-(β-keto-aryl) adduct | 60–99% | >20:1 dr |

Reaction time: 48 hours. Yields correlate with electron-withdrawing groups on the donor .

Nucleophilic Substitution at the Bromo Site

The bromine at position 6 undergoes nucleophilic displacement in polar aprotic solvents ( ):

-

Reagents : Amines (e.g., pyrrolidine, piperazine)

-

Base : Potassium carbonate

-

Solvent : DMF at 70–80°C

Example :

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 6-Piperazinyl indolin-2-one | 68% |

Reaction time: 8–16 hours. Competing hydrolysis is minimized under anhydrous conditions .

Functionalization via Diboron Reagents

The indolin-2-one core undergoes borylation for further diversification ( ):

-

Reagents : Bis(pinacolato)diboron (B2pin2) or tetrahydroxydiboron (B2(OH)4)

-

Conditions :

-

Catalyst: Pd(dppf)Cl2

-

Base: Potassium acetate

-

Solvent: MeOH at 50°C

-

Optimized Protocol :

| Diboron Reagent | Base | Yield |

|---|---|---|

| B2(OH)4 | KOAc | 89% |

| B2pin2 | KOAc | 79% |

Borylation facilitates subsequent Suzuki couplings or hydroxylation .

Halogenation and Oxidation

The 3-hydroxy group can be oxidized to a ketone or halogenated ( ):

-

Oxidation :

-

Reagent : Pyridinium chlorochromate (PCC) in DCM

-

Product : 3-Oxo derivative (yield: 85–90%)

-

-

Halogenation :

-

Reagent : N-Chlorosuccinimide (NCS) in chloroform

-

Product : 3-Chloro-substituted analog (yield: 78%)

-

Photochemical Modifications

Blue LED irradiation (400 nm) induces C–H functionalization in the presence of diboron reagents ( ):

-

Conditions :

-

Solvent: THF/MeOH

-

Additive: DIPEA (20 mol%)

-

Time: 12 hours

-

Outcome :

| Entry | Product Type | Yield |

|---|---|---|

| 1 | 2-Substituted indolin-2-one | 48% |

Air exposure post-reaction is critical for product stability .

Key Challenges and Considerations

-

Steric hindrance : Bulky substituents on the pyridine ring reduce coupling efficiency .

-

Acid sensitivity : The 3-hydroxy group requires protection (e.g., silylation) during bromine substitution .

-

Solvent dependence : Methanol enhances aldol stereoselectivity but slows nucleophilic substitutions .

This compound’s multifunctional design supports applications in kinase inhibitor synthesis and asymmetric catalysis, though further mechanistic studies are needed to optimize selectivity.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one has shown potential in various assays, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its derivatives may be used in the development of new drugs targeting various diseases.

Industry: Industrially, this compound can be used in the production of dyes, pigments, and other chemical products due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Bromine Substitution Effects

- 5-Bromo-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one (CAS: 70452-19-6) : Structural Differences: Bromine at position 5 instead of 6, and a phenyl group replaces the pyridin-4-yl substituent. The phenyl group increases lipophilicity, which could reduce aqueous solubility relative to the pyridinyl analog. Synthesis: Similar synthetic routes (e.g., condensation reactions) are likely, but starting materials differ (e.g., brominated indolinones and pyridinyl vs. phenyl acetylating agents).

Substituent Variations

- 4-Bromo-3-hydroxy-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)indolin-2-one : Structural Differences: Bromine at position 4, with a coumarin-derived substituent. The 4-bromo position may sterically hinder interactions with biological targets compared to 6-bromo derivatives.

- (Z)-4-Bromo-3-(4-chlorobenzylidene)indolin-2-one : Structural Differences: A chlorobenzylidene group replaces the hydroxy-oxoethyl side chain. Impact: The benzylidene group creates a planar conjugated system, improving stability but reducing rotational freedom.

Side Chain Modifications

- 4-(2-Bromoethyl)indolin-2-one (CAS: 178876-86-3) :

- Structural Differences : Bromine is on an ethyl side chain rather than the indole ring.

- Impact : This substitution pattern reduces steric hindrance at the indole core but introduces alkyl halide reactivity (e.g., susceptibility to nucleophilic substitution).

Data Tables

Table 1: Structural and Functional Comparison

Discussion

The 6-bromo derivative’s pyridinyl group enhances polarity and solubility compared to phenyl or coumarin analogs, making it more suitable for aqueous environments in drug delivery . Positional isomerism (e.g., 5-bromo vs. 6-bromo) significantly alters electronic effects, with 6-bromo likely increasing electron-withdrawing character at the indole ring’s reactive sites. The absence of crystallographic data for the target compound (as inferred from the lack of SHELX program citations in the evidence) highlights a gap in structural characterization, which could be addressed using techniques like X-ray diffraction .

Substituent bulkiness correlates with biological activity: bulky groups (e.g., anthracene in fluoroquinolones ) enhance membrane interaction, while pyridinyl groups may favor target-specific binding (e.g., ATP pockets in kinases). Further studies on the target compound’s pharmacokinetics and binding assays are needed to validate these hypotheses.

Biological Activity

6-Bromo-3-hydroxy-3-(2-oxo-2-(pyridin-4-yl)ethyl)indolin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 347.16 g/mol. The compound features a bromine atom, hydroxyl group, and a pyridine moiety which contribute to its biological activity.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of various indole derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 20 µM to 70 µM against resistant strains .

Anticancer Activity

Indole derivatives are also known for their anticancer properties. Research indicates that compounds containing the indole structure can inhibit cell proliferation in various cancer cell lines. For example, derivatives of indolinones have been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Bromine Substitution : The presence of a bromine atom enhances lipophilicity and may improve membrane permeability.

- Hydroxyl Group : This functional group is crucial for hydrogen bonding interactions with biological targets.

- Pyridine Moiety : The pyridine ring contributes to the compound's ability to interact with various biological receptors.

Study on Antibacterial Activity

A study evaluated the antibacterial effects of several indole derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics like ceftriaxone .

Anticancer Research

In another investigation, the compound was tested for its cytotoxic effects on human cancer cell lines. The findings suggested that it inhibited cell growth and induced apoptosis at micromolar concentrations, demonstrating its potential as an anticancer agent .

Q & A

Q. What synthetic routes are employed to prepare 6-bromo-3-hydroxyindolin-2-one derivatives, and how are intermediates characterized?

- Methodological Answer : A common approach involves condensation of brominated isatin derivatives (e.g., 4-bromoisatin) with ketones or aldehydes (e.g., acetylpyridines) in methanol or ethanol, catalyzed by bases like diethylamine. The reaction proceeds via aldol-like addition followed by dehydration to yield α,β-unsaturated ketones (e.g., Z/E isomers). Intermediate characterization relies on 1H/13C NMR , FTIR , and melting point analysis to confirm regiochemistry and purity. For example, Z-isomers are stabilized by intramolecular hydrogen bonding, evident in downfield hydroxyl proton shifts (~9.8 ppm in DMSO-d6) . Recrystallization using solvents like isopropanol or petroleum ether improves purity .

Q. How are Z/E isomers resolved during synthesis, and what analytical techniques differentiate them?

- Methodological Answer : Isomer resolution often requires preparative HPLC or slow diffusion recrystallization to separate geometric isomers. Z-isomers typically exhibit distinct NOE correlations in 2D NMR (e.g., NOESY) between the hydroxyl proton and adjacent aromatic protons. FTIR also reveals differences in carbonyl stretching frequencies (1670–1710 cm⁻¹) due to conjugation effects. X-ray crystallography provides definitive proof of stereochemistry, as seen in planar dihedral angles between indole and coumarin moieties (e.g., 85.09° in related structures) .

Advanced Research Questions

Q. What crystallographic strategies are used to resolve structural ambiguities in brominated indolinones?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is critical for determining bond lengths, angles, and hydrogen-bonding networks. For example, in related compounds, SC-XRD confirmed intermolecular O–H⋯O and N–H⋯O interactions stabilizing crystal packing. Refinement parameters (e.g., R factor < 0.05) and geometric validation tools (e.g., PLATON) ensure accuracy. Hydrogen atoms are often positioned geometrically and refined using a riding model .

Q. How can reaction conditions be optimized to minimize by-products like regioisomers or dimerization?

- Methodological Answer :

- Catalyst Screening : Triethylbenzylammonium chloride (TEBAC) in aqueous conditions improves regioselectivity by stabilizing transition states via phase-transfer catalysis .

- Temperature Control : Reactions at 333 K (60°C) reduce side reactions while maintaining solubility .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) or water enhance nucleophilic attack on the isatin carbonyl, while ethanol suppresses polymerization .

Q. What methodologies evaluate the bioactivity of brominated indolinones, such as kinase inhibition?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based kinase assays (e.g., Pim-1 kinase) with ATP-competitive inhibitors. IC50 values are determined via dose-response curves.

- Cellular Models : Cytotoxicity is tested against cancer cell lines (e.g., MCF-7) using MTT assays. Metabolite profiling via LC-MS identifies active intermediates (e.g., brominated oxo-indole alkaloids) .

- Structure-Activity Relationships (SAR) : Modifying the pyridinyl or bromo-substituent alters steric and electronic interactions, which are modeled using DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.